molecular formula C11H6BrF3O3 B13220637 8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Cat. No.: B13220637
M. Wt: 323.06 g/mol
InChI Key: YPEDILMJYOMZNS-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often require the use of strong acids like sulfuric acid or hydrochloric acid and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted chromenes.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.

    Material Science: Utilized in the development of novel materials with unique properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to its chromene core, which imparts distinct chemical and biological properties compared to quinoline derivatives

Properties

Molecular Formula

C11H6BrF3O3

Molecular Weight

323.06 g/mol

IUPAC Name

8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H6BrF3O3/c12-7-3-1-2-5-4-6(10(16)17)9(11(13,14)15)18-8(5)7/h1-4,9H,(H,16,17)

InChI Key

YPEDILMJYOMZNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(C(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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